molecular formula C17H15N3O3S2 B11668856 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11668856
M. Wt: 373.5 g/mol
InChI Key: ZWEUYAQUMPWIAB-GIJQJNRQSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a sulfanyl group, and a hydrazide linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-hydroxy-3-methoxybenzaldehyde derivatives

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N3O3S2/c1-23-13-7-4-5-11(16(13)22)9-18-20-15(21)10-24-17-19-12-6-2-3-8-14(12)25-17/h2-9,22H,10H2,1H3,(H,20,21)/b18-9+

InChI Key

ZWEUYAQUMPWIAB-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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